OSW-1
Overview
Description
OSW-1 is a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae. It is known for its exceptionally potent antiproliferative activity against tumor cells. The compound has a complex structure, which includes a steroidal backbone and sugar moieties, contributing to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSW-1 involves multiple steps, including the selective acylation of xylose derivatives. One common method involves the use of organotin-catalyzed selective acylation. The reaction typically starts with the preparation of acylating reagents, followed by the selective acylation of xylose derivatives . The reaction conditions often include the use of dry pyridine and 4-methoxy benzoyl chloride at low temperatures .
Industrial Production Methods
Most of the current production methods are limited to laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions
OSW-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on the steroidal backbone, altering its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various this compound analogues with modified sugar moieties or altered steroidal backbones. These analogues are often studied for their enhanced anticancer activities .
Scientific Research Applications
OSW-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound for studying complex natural product synthesis and structure-activity relationships.
Biology: It serves as a tool for investigating cellular processes, such as apoptosis and autophagy, due to its potent biological activities.
Medicine: this compound is extensively studied for its anticancer properties.
Mechanism of Action
OSW-1 exerts its effects through multiple mechanisms:
Mitochondrial Damage: This compound induces mitochondrial membrane damage, leading to the loss of transmembrane potential and activation of calcium-dependent apoptosis.
Golgi Stress Response: It triggers Golgi stress responses, leading to apoptosis through the induction of stress-inducible genes.
Oxysterol Binding Protein Targeting: This compound targets oxysterol binding protein and its paralog, disrupting sterol and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
SBF-1: An artificial 22-ester analogue of OSW-1, known for its potent antitumor activity.
Saponins: Other steroidal saponins with similar structures and biological activities.
Uniqueness
This compound is unique due to its exceptionally potent antiproliferative activity, which is 10 to 100 times more active than several clinical antitumor drugs, such as cisplatin. Its ability to target multiple proteins and pathways, including mitochondrial respiration and Golgi stress responses, sets it apart from other similar compounds .
Properties
IUPAC Name |
[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H68O15/c1-24(2)8-15-34(50)25(3)47(55)37(21-33-31-14-11-28-20-29(49)16-18-45(28,5)32(31)17-19-46(33,47)6)60-44-41(59-26(4)48)39(36(52)23-58-44)62-43-40(38(53)35(51)22-57-43)61-42(54)27-9-12-30(56-7)13-10-27/h9-13,24-25,29,31-33,35-41,43-44,49,51-53,55H,8,14-23H2,1-7H3/t25-,29+,31-,32+,33+,35-,36+,37+,38+,39+,40-,41-,43+,44+,45+,46+,47-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXTYZZFIJTPPA-MKQTXCTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(CO5)O)OC6C(C(C(CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CCC(C)C)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H68O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.